4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine
Description
4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative characterized by a thiazole core with a 2-amino group and a 4-position substituted with a 3-fluoro-4-methylphenyl ring. This compound is notable for its role as a key intermediate or pharmacophore in neuropharmacology, particularly in the development of corticotropin-releasing factor (CRF) receptor antagonists. For instance, it forms part of the structure of SSR125543A, a potent and selective CRF1 receptor antagonist with nanomolar affinity (pKi = 8.73–9.08) and 1,000-fold selectivity over CRF2α receptors . Its pharmacological significance lies in modulating stress-related disorders, including anxiety and depression, as demonstrated in rodent models .
Properties
Molecular Formula |
C10H9FN2S |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-2-3-7(4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
GMCAUVNWNGNJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a thiazole derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance receptor binding affinity. For example, the 3-fluoro group in the parent compound improves CRF1 binding compared to non-halogenated analogs .
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in TH-644) increase steric bulk and alter electronic properties, shifting activity from CNS targets to anti-inflammatory pathways .
- Side Chain Complexity : SSR125543A’s ethyl-propynyl side chain enhances blood-brain barrier penetration and receptor selectivity .
Pharmacological and Functional Comparisons
CRF Receptor Antagonists
Anti-Inflammatory and Antibacterial Agents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
